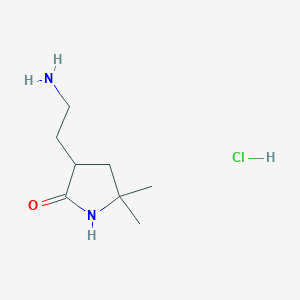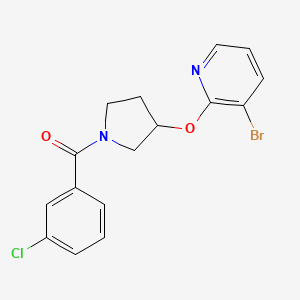![molecular formula C18H15F3N4O2 B2954751 (1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034622-02-9](/img/structure/B2954751.png)
(1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives are synthesized via various methods. One common method involves the cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine . The use of nano-catalysts like ZnO-NPs has been reported to yield higher product amounts, shorter reaction times, and recyclable catalysts .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole and its derivatives show a wide variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications
Novel Synthesis Methods
Research has demonstrated innovative synthetic approaches to create compounds with benzo[d]imidazole cores. For instance, a novel tandem annulation reaction was used to synthesize "Ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate," showcasing a method to create complex molecules under mild conditions, which could be potentially applicable to synthesize related compounds (Yan-qing Ge et al., 2011).
Optical and Material Applications
Another study focused on the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, revealing that these compounds exhibit remarkable optical properties such as large Stokes' shifts and tunable quantum yields. These findings indicate potential applications in creating low-cost luminescent materials (G. Volpi et al., 2017).
Antimicrobial and Anticancer Potential
Furthermore, compounds featuring (1H-benzo[d]imidazol-2-yl) and related frameworks have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For example, a study introduced conjugates acting as tubulin polymerization inhibitors, displaying significant cytotoxicity against certain human cancer cell lines (Kishore Mullagiri et al., 2018).
Antioxidant and Antimicrobial Activities
Derivatives of benzo[d]imidazole have also been explored for their antioxidant and antimicrobial activities. A study synthesized new compounds to evaluate these properties, alongside investigating their quantitative structure-activity relationships and molecular docking, indicating their potential in drug development (F. Bassyouni et al., 2012).
Antiviral Applications
Another research focused on synthesizing benzofuran-transition metal complexes with (1H-benzo[d]imidazol-2-yl) moieties, demonstrating significant HIV inhibitory activity, suggesting potential in developing new antiviral drugs (S. Galal et al., 2010).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological processes, suggesting that they may affect multiple pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It’s known that the synthesis of imidazole derivatives can be performed under solvent-free conditions, suggesting that they may be stable under a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative .
Cellular Effects
Imidazole derivatives have been shown to have antiproliferative activity on selected human cancer cell lines .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Imidazole derivatives are known for their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
Imidazole derivatives have been shown to have inhibitory activity in animal models .
Metabolic Pathways
Imidazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Imidazole derivatives are known to be highly soluble in water and other polar solvents, suggesting they may be readily transported and distributed within cells .
Subcellular Localization
Imidazole derivatives are known to interact with various cellular compartments and organelles .
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)12-3-5-22-16(8-12)27-13-4-6-25(9-13)17(26)11-1-2-14-15(7-11)24-10-23-14/h1-3,5,7-8,10,13H,4,6,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHMENZHNXWLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2954676.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2954677.png)



![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one](/img/structure/B2954684.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2954686.png)

![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid](/img/structure/B2954688.png)

